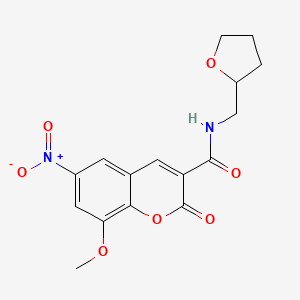

8-methoxy-6-nitro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-methoxy-6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O7/c1-23-13-7-10(18(21)22)5-9-6-12(16(20)25-14(9)13)15(19)17-8-11-3-2-4-24-11/h5-7,11H,2-4,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCPVODMVCWMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-nitro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of Functional Groups: The methoxy group can be introduced via methylation using reagents such as methyl iodide or dimethyl sulfate. The nitro group can be added through nitration using a mixture of concentrated nitric acid and sulfuric acid.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine, such as tetrahydrofuran-2-ylmethylamine, under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-nitro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.

Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that chromene derivatives exhibit notable anticancer activities. For instance, compounds containing the chromene scaffold have been shown to induce apoptosis in cancer cells by disrupting tubulin polymerization, leading to cell cycle arrest and subsequent cell death. The specific compound may share similar mechanisms due to its structural characteristics.

Case Study : A related study demonstrated that a derivative effectively inhibited cancer cell proliferation by inducing apoptosis through caspase activation pathways, suggesting potential therapeutic applications for 8-methoxy-6-nitro derivatives.

Antioxidant Properties

Chromenes are recognized for their antioxidant properties, capable of scavenging free radicals and reducing oxidative stress associated with various diseases, including cancer and neurodegenerative disorders. The presence of methoxy and nitro groups in this compound may enhance its electron-donating ability, contributing to its antioxidant capacity.

Case Study : In vitro assays showed that various chromene derivatives significantly reduced oxidative stress markers in cellular models. The incorporation of methoxy groups was linked to increased radical scavenging activity.

Anti-inflammatory Effects

The anti-inflammatory potential of chromenes has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Case Study : Research highlighted that chromene compounds could modulate inflammatory responses by downregulating NF-kB signaling pathways, which may be particularly relevant for treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 8-methoxy-6-nitro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chromene core may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Electronic Effects of Substituents: The nitro group (NO₂) at position 6 in the target compound is strongly electron-withdrawing, likely reducing electron density on the chromene ring compared to the bromo (Br, mildly electron-withdrawing) and methoxy (OCH₃, electron-donating) groups in analogs . This could influence reactivity in electrophilic substitution or coordination with biological targets.

Synthetic Yields :

- Compound 36b achieved a 69% yield via Method A, while OXE-J (74% yield) utilized oxime formation and acylation steps . The absence of yield data for the target compound and its bromo analog suggests further optimization may be required for nitro-substituted chromenes.

Spectral Comparisons :

- The methoxy group in 36b resonates at δ 3.95, a typical shift for aromatic OCH₃ groups. In the target compound, the proximity of the nitro group may deshield adjacent protons, causing upfield/downfield shifts .

- The amide NH proton in 36b appears at δ 13.20, whereas the THF-methyl group in the target compound could alter hydrogen bonding, affecting NH chemical shifts .

Functional Group Implications

Nitro vs. Bromo at Position 6

- Nitro Group : Enhances stability toward nucleophilic attack but may hinder electrophilic substitution. The strong electron-withdrawing effect could also redshift UV-Vis absorption, relevant for optical applications .

- Bromo Group: Serves as a leaving group, making the bromo analog a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura). Its lower electronegativity compared to NO₂ may favor different reactivity pathways .

Tetrahydrofuranmethyl vs. Phenylcarboxamide at Position 3

- The 2-carboxyphenyl group in 36b adds aromaticity and acidity (via the carboxylic acid), which could influence binding affinity or crystallization behavior .

Biological Activity

8-Methoxy-6-nitro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which has garnered interest for its potential biological activities. Chromenes and their derivatives are known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure includes a chromene core with a methoxy group, a nitro substituent, and an amide linkage involving a tetrahydrofuran moiety. The synthesis typically involves:

- Formation of the Chromene Core : A condensation reaction between a phenolic compound and an α,β-unsaturated carbonyl compound.

- Amide Formation : Reaction with an appropriate amine under coupling conditions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to introduce the amide functionality.

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activities. The chromene core's ability to interact with various molecular targets may inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures can act as inhibitors of topoisomerase enzymes, which are crucial for DNA replication and repair.

Anti-inflammatory Effects

The presence of the methoxy and nitro groups in the structure may enhance anti-inflammatory activity. Compounds with similar functionalities have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

Chromene derivatives have also demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes within microbial cells .

The biological activity of 8-methoxy-6-nitro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases or kinases.

- Receptor Modulation : It could interact with specific receptors, altering signaling pathways related to inflammation or cancer progression.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA or form adducts, leading to cytotoxic effects in cancer cells .

Case Studies

-

Anticancer Activity : In vitro studies demonstrated that compounds structurally similar to 8-methoxy-6-nitro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity.

Compound Cell Line IC50 (µM) Compound A HeLa 10 Compound B MCF7 5 Target Compound A549 7 - Anti-inflammatory Effects : The compound was tested in a murine model of inflammation where it significantly reduced edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Comparative Analysis

Comparative studies with other chromene derivatives have shown that modifications in substituents can lead to enhanced biological activities:

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| 8-Methoxy Compound | High (IC50 = 7 µM) | Moderate |

| Coumarin Derivative | Moderate (IC50 = 15 µM) | High |

| Benzothiazole Analog | Low (IC50 = 25 µM) | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.